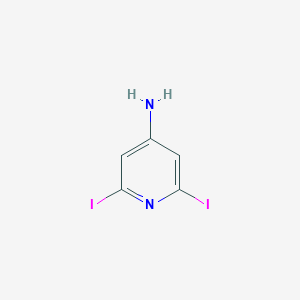

4-Amino-2,6-diiodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-Amino-2,6-diiodopyridine est un composé organique hétérocyclique qui présente un cycle pyridine substitué par des groupes amino et diiodo aux positions 4 et 2,6, respectivement.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 4-Amino-2,6-diiodopyridine implique généralement l’iodation de la 4-aminopyridine. Une méthode courante implique l’utilisation d’iode et d’un agent oxydant tel que le peroxyde d’hydrogène ou l’hypochlorite de sodium pour introduire des atomes d’iode aux positions 2 et 6 du cycle pyridine. La réaction est généralement effectuée dans un solvant aqueux ou organique sous des conditions de température contrôlées pour assurer une iodation sélective.

Méthodes de production industrielle : La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, intégrant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : La 4-Amino-2,6-diiodopyridine peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe amino peut participer à des réactions de substitution nucléophile, où il peut être remplacé par d’autres nucléophiles.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, modifiant l’état d’oxydation des atomes d’iode ou du groupe amino.

Réactions de couplage : Il peut participer à des réactions de couplage, telles que les couplages de Suzuki ou de Sonogashira, pour former des molécules plus complexes.

Réactifs et conditions communs :

Substitution : Réactifs comme les halogénures d’alkyle ou les chlorures d’acyle en présence d’une base.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Agents réducteurs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Couplage : Catalyseurs au palladium et ligands appropriés sous atmosphère inerte.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés alkylés ou acylés, tandis que les réactions de couplage peuvent produire des composés biaryles ou liés par des alcynes.

Applications De Recherche Scientifique

La 4-Amino-2,6-diiodopyridine a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Elle sert de bloc de construction pour la synthèse de composés pharmaceutiques, en particulier ceux ciblant des enzymes ou des récepteurs spécifiques.

Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés, y compris les semi-conducteurs organiques et les diodes électroluminescentes (LED).

Études biologiques : Il est utilisé dans l’étude des voies et mécanismes biologiques, souvent comme sonde ou ligand dans des tests biochimiques.

Applications industrielles : Le composé trouve une utilisation dans la synthèse de colorants, de pigments et d’autres produits chimiques de spécialité.

Mécanisme D'action

Le mécanisme d’action de la 4-Amino-2,6-diiodopyridine dépend de son application spécifique. En chimie médicinale, elle peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité par le biais d’interactions de liaison. Les atomes d’iode peuvent améliorer l’affinité de liaison et la spécificité du composé, tandis que le groupe amino peut participer à la liaison hydrogène et à d’autres interactions.

Composés similaires :

4-Amino-2,6-dichloropyridine : Structure similaire, mais avec des atomes de chlore au lieu d’iode, elle présente une réactivité et des applications différentes.

4-Amino-2,6-dibromopyridine : Un autre analogue halogéné avec des atomes de brome, utilisé dans des contextes similaires mais avec des propriétés chimiques distinctes.

4-Amino-2,6-difluoropyridine : Comportant des atomes de fluor, ce composé possède des propriétés électroniques uniques et est utilisé dans différents domaines de recherche.

Unicité : La this compound est unique en raison de la présence d’atomes d’iode, qui confèrent une réactivité et des propriétés physiques distinctes. La taille atomique plus importante et la polarisabilité plus élevée de l’iode par rapport aux autres halogènes rendent ce composé particulièrement utile dans les applications nécessitant des caractéristiques électroniques ou stériques spécifiques.

Comparaison Avec Des Composés Similaires

4-Amino-2,6-dichloropyridine: Similar in structure but with chlorine atoms instead of iodine, it exhibits different reactivity and applications.

4-Amino-2,6-dibromopyridine: Another halogenated analog with bromine atoms, used in similar contexts but with distinct chemical properties.

4-Amino-2,6-difluoropyridine: Featuring fluorine atoms, this compound has unique electronic properties and is used in different research areas.

Uniqueness: 4-Amino-2,6-diiodopyridine is unique due to the presence of iodine atoms, which confer distinct reactivity and physical properties. The larger atomic size and higher polarizability of iodine compared to other halogens make this compound particularly useful in applications requiring specific electronic or steric characteristics.

Propriétés

Formule moléculaire |

C5H4I2N2 |

|---|---|

Poids moléculaire |

345.91 g/mol |

Nom IUPAC |

2,6-diiodopyridin-4-amine |

InChI |

InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9) |

Clé InChI |

WRQRJAIFOVSGER-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(N=C1I)I)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12114961.png)

![Benzoic acid, 5-chloro-2-[(1-methylethyl)amino]-, hydrazide](/img/structure/B12114965.png)

![6-acetamido-2-[2-[(2-acetamidoacetyl)amino]propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B12114968.png)

![N-[1-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-1-oxopropan-2-yl]-1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B12114969.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12114973.png)

![2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12114974.png)

![Ethyl [2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12114978.png)

![Methyl 4'-isopropyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12114986.png)